molecular formula C8H15ClO2S B2599254 3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride CAS No. 2008796-12-9

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride

Cat. No.: B2599254
CAS No.: 2008796-12-9
M. Wt: 210.72
InChI Key: MCOVYWLHGQDJGS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 3-Cyclopropyl-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyclopropyl-3-methylbutane-1-sulfonic acid+SOCl23-Cyclopropyl-3-methylbutane-1-sulfonyl chloride+SO2+HCl\text{3-Cyclopropyl-3-methylbutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Cyclopropyl-3-methylbutane-1-sulfonic acid+SOCl2​→3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-Toluenesulfonyl chloride): A widely used sulfonyl chloride with a toluene group.

The uniqueness of this compound lies in its cyclopropyl and methyl groups, which impart specific reactivity and properties that are different from other sulfonyl chlorides.

Properties

IUPAC Name

3-cyclopropyl-3-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOVYWLHGQDJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)Cl)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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